Indisulam

Content Navigation

Uncalibrated aryl sulfonamides lack the geometry to bridge DCAF15-RBM39, leading to failed degradation assays. Indisulam provides the precise benchmark to overcome this. Key features:

- Definitive DCAF15 molecular glue degrader with 2.3 Å crystallographic data, ideal for TR-FRET/SPR assay calibration.

- Well-characterized solubility (up to 25 mg/mL in DMSO) and validated in vivo vehicle (PEG300/Tween80/Saline) for reliable reference material.

- Highly selective RBM39 degrader for inducing exon skipping and intron retention in transcriptomic studies.

CAS Number

Product Name

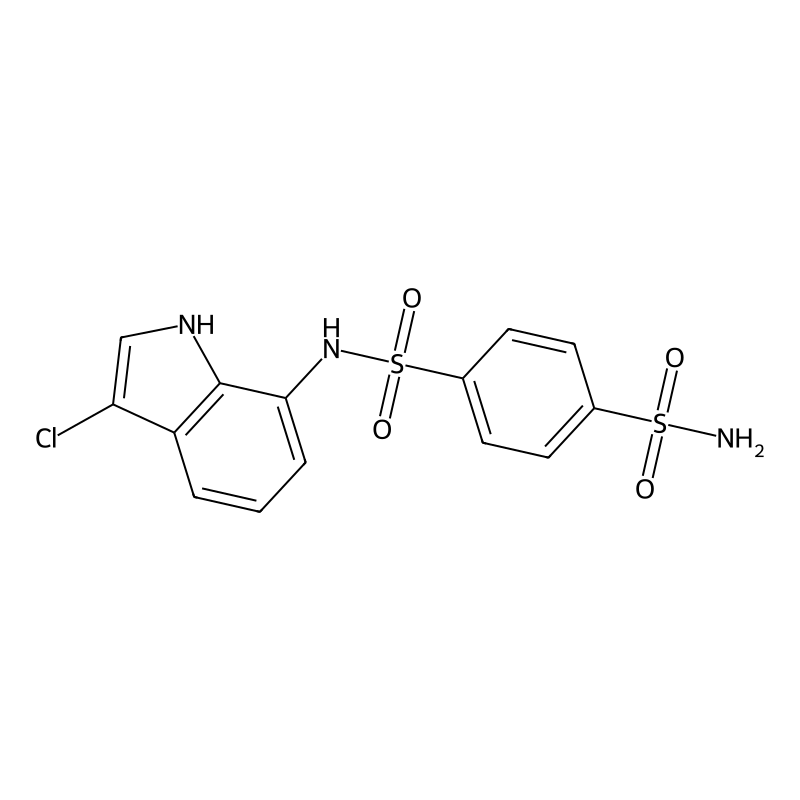

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Indisulam (E7070) is a first-in-class aryl sulfonamide molecular glue degrader that selectively recruits the splicing factor RBM39 to the CUL4-DCAF15 E3 ubiquitin ligase complex [1]. Originally identified as a cell-cycle arrest agent targeting the G1/S transition, its primary procurement value now lies in targeted protein degradation (TPD) research. For industrial and academic buyers, Indisulam serves as the definitive structural benchmark for DCAF15-mediated ternary complex formation, offering well-characterized solubility profiles (up to 25 mg/mL in DMSO) and highly reproducible in vitro degradation kinetics compared to unoptimized sulfonamide libraries .

Research Fit

Substituting Indisulam with generic carbonic anhydrase inhibitors or structurally related but uncalibrated aryl sulfonamides (like CQS) fundamentally compromises targeted degradation assays [1]. Generic sulfonamides lack the precise spatial geometry required to bridge the DCAF15-RBM39 interface, failing to induce the cooperative ternary complex necessary for RBM39 ubiquitination [2]. Furthermore, while analogs like E7820 share the same mechanism, Indisulam possesses the most comprehensively mapped crystallographic data (resolved to 2.3 Å), making it indispensable as a positive control for structural biology, assay validation, and the development of next-generation DCAF15-recruiting PROTACs [3].

Substitution Risk

References

- [1] Wang et al. 'Synthesis of an RBM39 Degrader That Downregulates CEP192 and Induces Disorganized Spindle Structures.' ACS Publications, 2025.

- [2] Eustice et al. 'Arylsulfonamide mediated RBM39 degradation causes aberrant splicing of mitotic kinesins.' bioRxiv, 2021.

- [3] Bussiere et al. 'The structural basis of Indisulam-mediated recruitment of RBM39 to the DCAF15-DDB1-DDA1 E3 ligase complex.' bioRxiv, 2019.

Ternary Complex Structural Resolution (Benchmark Utility)

Indisulam provides an unparalleled structural baseline for DCAF15-mediated degradation, with its ternary complex (DCAF15-DDB1-DDA1-Indisulam-RBM39) resolved to 2.3 Å via X-ray crystallography [1]. In contrast, uncharacterized or novel aryl sulfonamides often lack high-resolution structural validation, making them unsuitable as primary calibration standards [2].

| Evidence Dimension | Crystallographic resolution of the ternary complex |

| Target Compound Data | Indisulam (2.3 Å resolution) |

| Comparator Or Baseline | Uncharacterized aryl sulfonamides (often >3.0 Å or unresolved) |

| Quantified Difference | Provides a definitive 2.3 Å high-resolution structural baseline |

| Conditions | X-ray crystallography and cryo-EM structural validation |

High-resolution structural data makes Indisulam the absolute gold standard for calibrating binding assays and designing novel DCAF15-based heterobifunctional degraders.

DCAF15 Binding Affinity and Cooperativity Profile

In competitive TR-FRET assays, Indisulam binds to DCAF15 with a Kd of approximately 108 µM, whereas the analog E7820 exhibits a tighter baseline affinity of 22 µM [1]. However, Indisulam uniquely compensates for this lower binary affinity by maximizing the interfacial surface area between DCAF15 and RBM39, acting as a highly efficient cooperative molecular glue [2].

| Evidence Dimension | DCAF15 binding affinity (Kd) and complex cooperativity |

| Target Compound Data | Indisulam (Kd ~108 µM, high ternary cooperativity compensation) |

| Comparator Or Baseline | E7820 (Kd ~22 µM) |

| Quantified Difference | ~5x lower binary affinity but equivalent or superior ternary complex stabilization via increased interfacial area |

| Conditions | Time-resolved Förster resonance energy transfer (TR-FRET) competitive binding assays |

Understanding this distinct cooperative binding profile is critical for procurement when selecting control compounds for cooperativity-driven molecular glue screening.

Validated Formulation and Solubility for In Vivo Reproducibility

Indisulam is highly soluble in DMSO (up to 25 mg/mL) and has a rigorously validated in vivo formulation profile, achieving clear solutions at ≥ 2.17 mg/mL (5.62 mM) using a standard 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline vehicle . Crude or unoptimized sulfonamide analogs frequently precipitate in aqueous media, leading to inconsistent dosing in murine models .

| Evidence Dimension | Stock solubility and in vivo formulation stability |

| Target Compound Data | Indisulam (Clear solution at ≥ 2.17 mg/mL in validated vehicle) |

| Comparator Or Baseline | Crude sulfonamide analogs (High risk of aqueous precipitation) |

| Quantified Difference | Guaranteed clear solution at 5.62 mM in standard PEG/Tween/Saline excipients |

| Conditions | In vivo xenograft model dosing preparations |

Validated, reproducible formulation protocols eliminate the precipitation risks associated with experimental sulfonamides, ensuring consistent dosing in preclinical models.

Target Degradation Specificity (RBM39 vs. Off-Target)

Indisulam provides a highly specific mechanism of action, selectively degrading RBM39 and inducing widespread intron retention (>3,000 genes altered) without affecting the expression levels of the DCAF15 ligase itself [1]. In contrast, broad-spectrum splicing inhibitors or generic cytotoxic agents induce confounding off-target effects that obscure RBM39-dependent phenotypic readouts [2].

| Evidence Dimension | Splicing factor degradation selectivity |

| Target Compound Data | Indisulam (Selective RBM39 degradation, 0% DCAF15 degradation) |

| Comparator Or Baseline | Broad-spectrum splicing inhibitors (High off-target cytotoxicity) |

| Quantified Difference | Highly specific RBM39 depletion with stable DCAF15 levels |

| Conditions | Western blot and RNA-sequencing in HCT-116 and AML cell lines |

Provides a clean, highly specific mechanism of action for isolating RBM39-dependent phenotypic effects without confounding off-target cytotoxicity.

Positive Control in Molecular Glue Screening

Due to its well-defined Kd and 2.3 Å crystallographic resolution, Indisulam is the premier benchmark compound for calibrating TR-FRET and SPR assays when screening novel DCAF15-recruiting molecular glues [1].

Preclinical TPD Formulation Development

Utilizing its validated PEG300/Tween80/Saline solubility profile, Indisulam serves as a reliable reference material for optimizing the in vivo delivery of hydrophobic aryl sulfonamide degraders in murine xenograft models.

RBM39-Dependent Splicing Modulation Assays

As a highly selective degrader of RBM39, Indisulam is the reagent of choice for inducing targeted exon skipping and intron retention in transcriptomic studies, outperforming generic cell-cycle inhibitors [2].

Application Fit

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Other CAS

Wikipedia

2: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. Covariate-based dose individualization of the cytotoxic drug indisulam to reduce the risk of severe myelosuppression. J Pharmacokinet Pharmacodyn. 2009 Feb;36(1):39-62. Epub 2009 Feb 7. PubMed PMID: 19199010.

3: Cesur H, Rubinstein I, Pai A, Onyüksel H. Self-associated indisulam in phospholipid-based nanomicelles: a potential nanomedicine for cancer. Nanomedicine. 2009 Jun;5(2):178-83. Epub 2008 Dec 13. PubMed PMID: 19071064; PubMed Central PMCID: PMC2785016.

4: Zandvliet AS, Schellens JH, Dittrich C, Wanders J, Beijnen JH, Huitema AD. Population pharmacokinetic and pharmacodynamic analysis to support treatment optimization of combination chemotherapy with indisulam and carboplatin. Br J Clin Pharmacol. 2008 Oct;66(4):485-97. Epub 2008 May 29. PubMed PMID: 18637887; PubMed Central PMCID: PMC2561111.

5: Siegel-Lakhai WS, Zandvliet AS, Huitema AD, Tibben MM, Milano G, Girre V, Diéras V, King A, Richmond E, Wanders J, Beijnen JH, Schellens JH. A dose-escalation study of indisulam in combination with capecitabine (Xeloda) in patients with solid tumours. Br J Cancer. 2008 Apr 22;98(8):1320-6. Epub 2008 Apr 15. PubMed PMID: 18414469; PubMed Central PMCID: PMC2361705.

6: Baur M, Gneist M, Owa T, Dittrich C. Clinical complete long-term remission of a patient with metastatic malignant melanoma under therapy with indisulam (E7070). Melanoma Res. 2007 Oct;17(5):329-31. PubMed PMID: 17885589.

7: Zandvliet AS, Siegel-Lakhai WS, Beijnen JH, Copalu W, Etienne-Grimaldi MC, Milano G, Schellens JH, Huitema AD. PK/PD model of indisulam and capecitabine: interaction causes excessive myelosuppression. Clin Pharmacol Ther. 2008 Jun;83(6):829-39. Epub 2007 Sep 12. PubMed PMID: 17851564.

8: Zandvliet AS, Huitema AD, Copalu W, Yamada Y, Tamura T, Beijnen JH, Schellens JH. CYP2C9 and CYP2C19 polymorphic forms are related to increased indisulam exposure and higher risk of severe hematologic toxicity. Clin Cancer Res. 2007 May 15;13(10):2970-6. PubMed PMID: 17504998.

9: Talbot DC, von Pawel J, Cattell E, Yule SM, Johnston C, Zandvliet AS, Huitema AD, Norbury CJ, Ellis P, Bosquee L, Reck M. A randomized phase II pharmacokinetic and pharmacodynamic study of indisulam as second-line therapy in patients with advanced non-small cell lung cancer. Clin Cancer Res. 2007 Mar 15;13(6):1816-22. PubMed PMID: 17363538.

10: Dittrich C, Zandvliet AS, Gneist M, Huitema AD, King AA, Wanders J. A phase I and pharmacokinetic study of indisulam in combination with carboplatin. Br J Cancer. 2007 Feb 26;96(4):559-66. Epub 2007 Feb 6. PubMed PMID: 17285128; PubMed Central PMCID: PMC2360043.

11: Zandvliet AS, Schellens JH, Copalu W, Beijnen JH, Huitema AD. A semi-physiological population pharmacokinetic model describing the non-linear disposition of indisulam. J Pharmacokinet Pharmacodyn. 2006 Oct;33(5):543-70. Epub 2006 Sep 1. PubMed PMID: 16946998.

12: Zandvliet AS, Copalu W, Schellens JH, Beijnen JH, Huitema AD. Saturable binding of indisulam to plasma proteins and distribution to human erythrocytes. Drug Metab Dispos. 2006 Jun;34(6):1041-6. Epub 2006 Mar 24. PubMed PMID: 16565173.

13: Beumer JH, Hillebrand MJ, Pluim D, Rosing H, Foley K, Yule SM, Schellens JH, Beijnen JH. Human metabolism of [(14)C]indisulam following i.v. infusion in cancer patients. Invest New Drugs. 2005 Aug;23(4):317-30. PubMed PMID: 16012791.

14: van Kesteren C, Zandvliet AS, Karlsson MO, Mathôt RA, Punt CJ, Armand JP, Raymond E, Huitema AD, Dittrich C, Dumez H, Roché HH, Droz JP, Ravic M, Yule SM, Wanders J, Beijnen JH, Fumoleau P, Schellens JH. Semi-physiological model describing the hematological toxicity of the anti-cancer agent indisulam. Invest New Drugs. 2005 Jun;23(3):225-34. PubMed PMID: 15868378.

15: Beumer JH, Rosing H, Hillebrand MJ, Nan-Offeringa LG, Foley K, Yule SM, Heck AJ, Schellens JH, Beijnen JH. Quantitative determination of the novel anticancer drug E7070 (indisulam) and its metabolite (1,4-benzenedisulphonamide) in human plasma, urine and faeces by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry. Rapid Commun Mass Spectrom. 2004;18(23):2839-48. PubMed PMID: 15517526.

16: Supuran CT. Indisulam. Eisai. IDrugs. 2002 Nov;5(11):1075-9. PubMed PMID: 12800061.

17: Supuran CT. Indisulam: an anticancer sulfonamide in clinical development. Expert Opin Investig Drugs. 2003 Feb;12(2):283-7. Review. PubMed PMID: 12556221.

Explore Compound Types